molecular formula C17H16N2O2S B2463189 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351652-56-6

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2463189
CAS No.: 1351652-56-6
M. Wt: 312.39
InChI Key: FPFZEUTXAJKFOE-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: is a complex organic compound that features a benzamide core with a methylthio group and a tetrahydroisoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Benzamide Formation: The final step involves the coupling of the tetrahydroisoquinolinone derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydroisoquinolinone moiety can be reduced to form alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

    Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The tetrahydroisoquinolinone moiety may enhance binding affinity through hydrophobic interactions, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a benzamide core, which may confer unique binding properties and biological activity. The presence of the methylthio group also allows for specific redox reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-22-15-5-3-2-4-13(15)17(21)19-12-7-6-11-8-9-18-16(20)14(11)10-12/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZEUTXAJKFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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